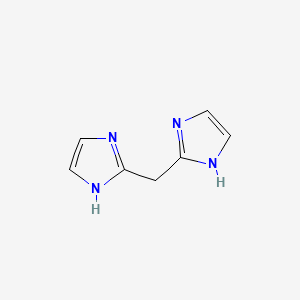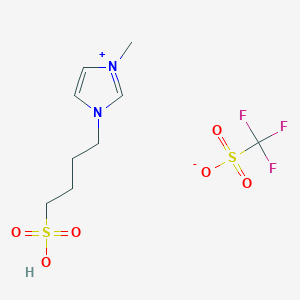![molecular formula C44H76N2O34 B3069390 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin CAS No. 60984-63-6](/img/structure/B3069390.png)
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is a heterocyclic organic compound . Its IUPAC name is ethane;N-ethylethane-1,2-diamine . The molecular weight is 148.289560 g/mol and the molecular formula is C8H24N2 .
Synthesis Analysis
The synthesis of 6-amino-β-cyclodextrins has been reported to be achieved through a microwave-assisted procedure . Mono-tosyl-β-cyclodextrin was used as the starting material in a one-pot route employing a solvent-free microwave-assisted reaction with a liquid amine . This novel microwave approach resulted in shorter reaction times for the formation of 6-amino-β-cyclodextrins compared to the thermal procedure .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular weight of 148.289560 g/mol and its molecular formula of C8H24N2 . It has 2 H-Bond acceptors and 2 H-Bond donors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 148.289560 g/mol and its molecular formula of C8H24N2 . It has 2 H-Bond acceptors and 2 H-Bond donors .Applications De Recherche Scientifique
Catalytic Enhancement in Chemical Reactions
6A-Amino-6A-deoxy-β-cyclodextrin, including derivatives like 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-cyclodextrin, has been found to significantly enhance the rate of deprotonation in specific chemical reactions, such as that of 4-tert-butyl-α-nitrotoluene. These cyclodextrins accelerate reaction rates by a factor of approximately 10 times across various pH levels, with this compound showing even more effectiveness. This rate acceleration is also observed in hydrogen–deuterium exchange reactions and conjugate addition reactions in aqueous solutions, demonstrating the potential of these compounds in facilitating chemical transformations (Barr et al., 2005).
Chiral Recognition and Complexation
The protonated form of 6A-amino-6A-deoxy-β-cyclodextrin has been shown to recognize the chirality of anionic binaphthyl derivatives through electrostatic interactions and simultaneous inclusion within its structure. This characteristic makes it a valuable tool in chiral recognition and separation processes, which are crucial in various fields of chemistry and biochemistry (Kano et al., 1996).
Drug Delivery Systems
6A-Deoxy-6A-[[(4-biphenylyl)acetyl]amino]-β-cyclodextrins have been investigated for their potential in colon-specific drug delivery. These cyclodextrin derivatives are designed to be stable in the upper gastrointestinal tract but to release the drug upon reaching the colon, where they are fermented by the colonic microflora. This specific release mechanism highlights the potential of this compound in the development of targeted drug delivery systems, particularly for the treatment of colonic diseases (Uekama et al., 1997).
Molecular Machines and Nanotechnology
6A-Deoxy-6A-(N-methyl-3-phenylpropionamido)-beta-cyclodextrin, a derivative of 6A-amino-6A-deoxy-beta-cyclodextrin, functions as a molecular machine, utilizing an amide group as a torsion bar. This compound demonstrates the potential for harnessing molecular recognition and mechanical motion at the nanoscale, with applications in developing nanomachines and devices that operate on a molecular level (Coulston et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGXPLADYDNKR-LZITWAFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)
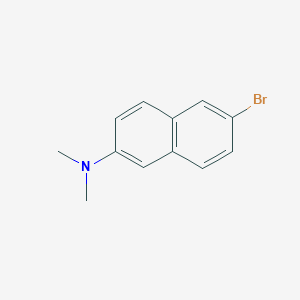
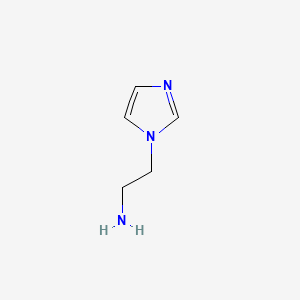
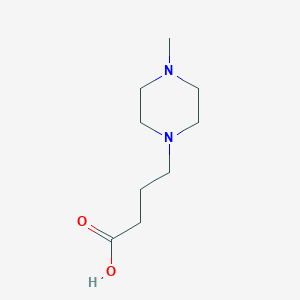
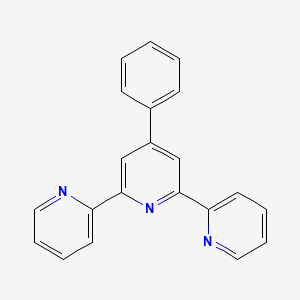

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)
